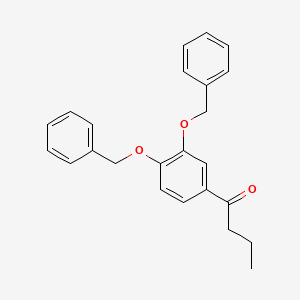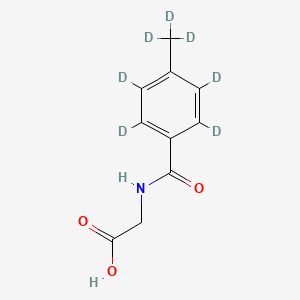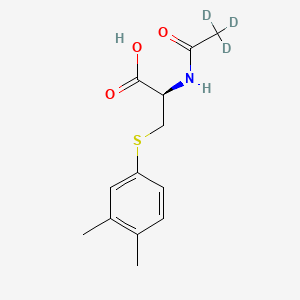
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3” is a modified amino acid with the molecular formula C13H14D3NO3S and a molecular weight of 270.36 . It is also known by the synonyms “N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine-d3” and "3,4-DPMA-d3" .
Molecular Structure Analysis
The molecular structure of “N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3” can be represented by the SMILES string:CC(C(C)=C1)=CC=C1SCC@H([2H])[2H])=O)C(O)=O . Physical And Chemical Properties Analysis
“N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3” is a pale beige solid . It is slightly soluble in ethanol and methanol . Its melting point is between 138-140°C .Scientific Research Applications
Antioxidant and Anti-Aging Effects
N-Acetyl-L-cysteine (NAC), a derivative of the sulfur-containing amino acid L-cysteine, has been observed to have potential anti-aging properties. Studies on Drosophila species with varying lifespans revealed that except for the highest concentrations, NAC demonstrated male-biased effects on lifespan, stress-resistance, and locomotor activity. However, it did not satisfy the criteria of a geroprotector in terms of the reproducibility of lifespan-extending effects in different model organisms. The concentration- and sex-dependent changes in the expression levels of genes involved in antioxidant defense and hydrogen sulfide biosynthesis suggest the involvement of hormetic mechanisms in the geroprotective effects of NAC (Shaposhnikov et al., 2018).
Immunomodulatory Properties
N,N'-Diacetyl-L-cystine, the disulfide dimer of NAC, has been shown to be a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. Its effects are 100 to 1000 times more potent than NAC, suggesting that it does not act as a prodrug of NAC. The modulatory effect on the immune response varies depending on the experimental conditions, indicating that DiNAC acts via redox processes (Särnstrand et al., 1999).
Neuroprotective Applications
NAC has shown promise in the treatment of neurological disorders like cerebral palsy. However, NAC suffers from drawbacks such as poor oral bioavailability and suboptimal blood-brain-barrier permeability. Research indicates that dendrimer-NAC (D-NAC) conjugates, especially in oral formulations, could be an effective option for the treatment of neuroinflammation (Yellepeddi et al., 2018).
Analytical Applications in Tissue Distribution Studies
NAC's distribution in various tissues was studied using high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) method. The method was applied to assess the distribution of NAC in tissues like liver, kidney, heart, lungs, and spleen in Wistar rats, providing valuable data for tissue-specific analysis and understanding the metabolism of NAC (Siddiqui et al., 2016).
Detoxifying Properties
Studies have demonstrated the protective role of NAC against various toxins, including dimethylmercury and methylmercury-induced toxicity. NAC provided significant protection against oxidative stress, lipid peroxidation, and DNA damage induced by these toxins, highlighting its potential as a therapeutic agent in detoxification processes (Joshi et al., 2010; Joshi et al., 2014).
properties
IUPAC Name |
(2R)-3-(3,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJANJUVOQDAHZ-OGWVHELISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=CC(=C(C=C1)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


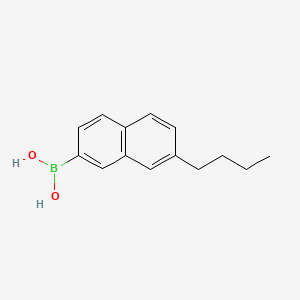


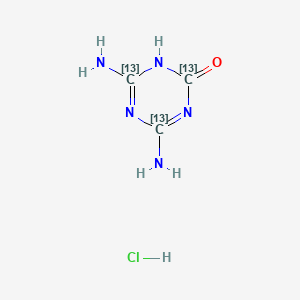
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
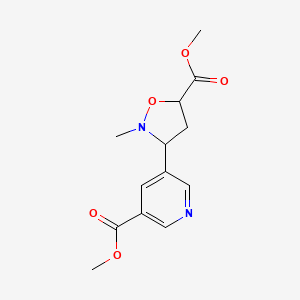
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
